An alternative route to synthesizing TF epitope-containing structures involves enzymatic methods []. Specifically, porcine liver (2----3)-alpha-sialyltransferase has proven useful in large-scale preparation of alpha-Neup5Ac-(2----3)-beta-D-Galp-(1----3)-D-GlcpNAc, a trisaccharide encompassing the TF epitope and recognized by the tumor-associated carbohydrate antigen CA 50 antibody [].
The synthesis of the TF epitope and its analogues has been achieved through various chemical methods, a notable example being the methodology developed for synthesizing C(1→3)-disaccharides []. This approach leverages a convergent and stereoselective route, starting with a conjugate addition of diethylaluminium iodide (Et2AlI) to isolevoglucosenone to form an aluminium enolate []. This enolate then reacts with a sugar-derived carbaldehyde, such as 2,6-anhydro-3,4,5,7-tetrakis-O-[(tert-butyldimethyl)silyl]-D-glycero-L-manno-heptose, to yield an aldol product []. Subsequent reduction and manipulation of protecting groups lead to the formation of C-linked disaccharides bearing the D-galacto configuration. These intermediates can be further derivatized to create TF epitope analogues. For instance, Konigs-Knorr glycosidation with an appropriately protected serine derivative, followed by reduction and deprotection steps, allows for the construction of TF-antigen analogues linked through either a hydroxymethano (-CH(OH)-) or methano (-CH2-) group [].
The TF epitope exerts its biological effects primarily through its interaction with various carbohydrate-binding proteins, including lectins and antibodies [, ]. For example, galectin-1, a member of the galectin family of lectins, exhibits affinity for the TF epitope and has been implicated in tumor cell adhesion to the vascular endothelium, a crucial step in the metastatic process []. Binding of galectin-1 to TF epitopes on cancer cells can induce MUC1 cell surface polarization, exposing adhesion molecules that facilitate interaction with endothelial cells [].
Moreover, the TF epitope serves as a target for antibodies, both naturally occurring and those elicited through vaccination strategies [, , ]. These antibodies can exert anti-tumor effects through mechanisms such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
The identification of TF epitope in Schistosoma mansoni [] raises the possibility of developing diagnostic tools based on this antigen. Detecting anti-TF antibodies in patient sera could potentially aid in diagnosing schistosomiasis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: